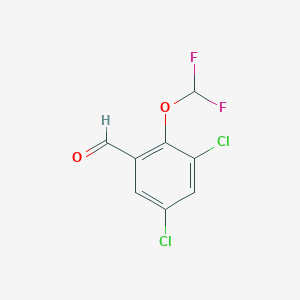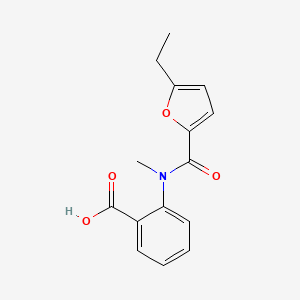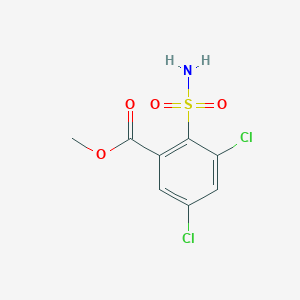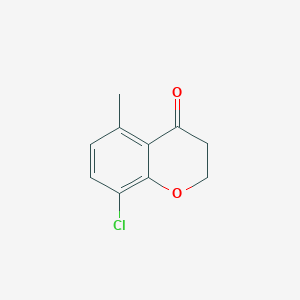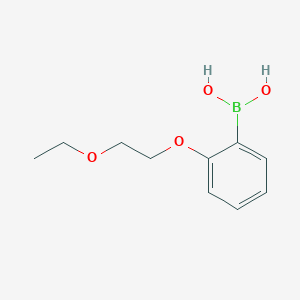
(2-(2-乙氧基乙氧基)苯基)硼酸
描述
(2-(2-Ethoxyethoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has a phenyl ring substituted with a (2-(2-ethoxyethoxy)) group, making it a versatile reagent in organic synthesis.
科学研究应用
(2-(2-Ethoxyethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
Target of Action
The primary target of the compound (2-(2-Ethoxyethoxy)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2-(2-Ethoxyethoxy)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (2-(2-Ethoxyethoxy)phenyl)boronic acid, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and readiness for preparation . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The result of the action of (2-(2-Ethoxyethoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new molecules in organic synthesis .
Action Environment
The action of (2-(2-Ethoxyethoxy)phenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and a base . The compound is also generally environmentally benign . .
生化分析
Molecular Mechanism
The molecular mechanism of (2-(2-Ethoxyethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other biomolecules. This interaction is mediated by the boronic acid group, which can bind to cis-diols in a reversible manner. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, (2-(2-Ethoxyethoxy)phenyl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(2-Ethoxyethoxy)phenyl)boronic acid can change over time due to its stability and degradation The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity Long-term studies have shown that (2-(2-Ethoxyethoxy)phenyl)boronic acid can have lasting effects on cellular function, including alterations in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of (2-(2-Ethoxyethoxy)phenyl)boronic acid vary with different dosages in animal models At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity At higher doses, (2-(2-Ethoxyethoxy)phenyl)boronic acid can exhibit toxic effects, including cellular damage and apoptosis
Metabolic Pathways
(2-(2-Ethoxyethoxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism The compound can modulate metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels
Transport and Distribution
The transport and distribution of (2-(2-Ethoxyethoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions are essential for the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of (2-(2-Ethoxyethoxy)phenyl)boronic acid is crucial for optimizing its therapeutic and diagnostic applications .
Subcellular Localization
The subcellular localization of (2-(2-Ethoxyethoxy)phenyl)boronic acid is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. These localization patterns are essential for the compound’s activity and function, as they determine its interactions with specific biomolecules and cellular processes. Understanding the subcellular localization of (2-(2-Ethoxyethoxy)phenyl)boronic acid is crucial for optimizing its use in biochemical research and therapeutic development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Ethoxyethoxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with ethylene glycol derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods
Industrial production of (2-(2-Ethoxyethoxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2-(2-Ethoxyethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phenol derivatives, boronate esters, and substituted phenyl compounds.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
(2-Ethoxyphenyl)boronic acid: Similar structure but with a single ethoxy group.
(2-(2-Methoxyethoxy)phenyl)boronic acid: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness
(2-(2-Ethoxyethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the (2-(2-ethoxyethoxy)) group enhances its solubility in organic solvents and its ability to participate in a wider range of chemical reactions compared to simpler boronic acids.
属性
IUPAC Name |
[2-(2-ethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRUZTFMTDDRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656066 | |
| Record name | [2-(2-Ethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-56-5 | |
| Record name | [2-(2-Ethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


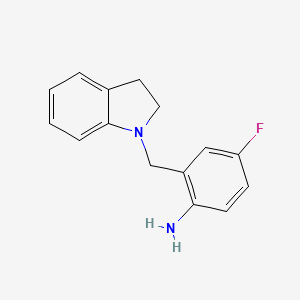
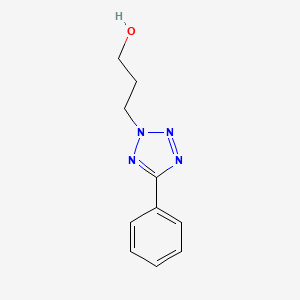
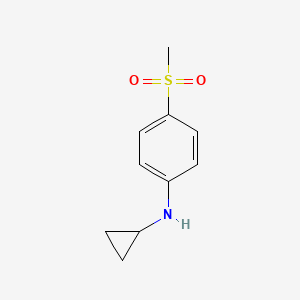
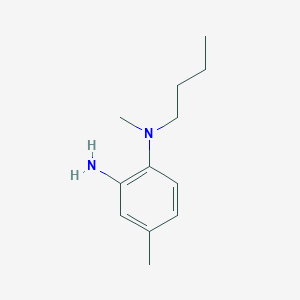

![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)

![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)
